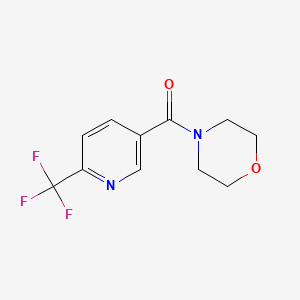

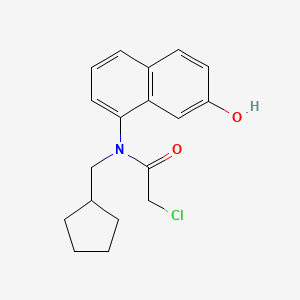

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis information for “Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone” is not available, related compounds have been synthesized. For instance, a series of novel 2,7-naphthyridines derivatives were synthesized, which included a condensed thiopyran moiety, 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study focused on synthesizing a novel bioactive heterocycle related to Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone demonstrated antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, and its molecular stability was analyzed through both inter and intra-molecular hydrogen bonds, as well as Hirshfeld surface analysis (Prasad et al., 2018).

- Another study on 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, a compound synthesized from natural podocarpic acid, highlighted the crystal structure showing morpholino ring adopting a chair conformation, indicating potential for further bioactive compound development (Bakare et al., 2005).

Degradation and Stability Studies

- Research into the force degradation of a morpholinium compound related to the target molecule aimed to confirm the selectivity of Active Pharmaceutical Ingredient (API) and impurity determination methods. The study proposed possible structures of degradation products, providing insights into the stability of morpholino derivatives under various conditions (Varynskyi & Kaplaushenko, 2019).

Potential Therapeutic Applications

- A compound closely related to this compound was synthesized and evaluated for its potential as a PET imaging agent for LRRK2 enzyme in Parkinson's disease, showcasing the utility of morpholino derivatives in biomedical imaging (Wang et al., 2017).

Mechanistic Insights into Chemical Reactions

- Studies on the photochemical substitution of 6-membered ring monoazaaromatic compounds, including morpholine derivatives, provided valuable mechanistic insights into the photoreactions occurring in neutral and acidified methanol. This research is fundamental for understanding the behavior of such compounds under photochemical conditions (Castellano et al., 1975).

Novel Synthetic Routes and Compound Development

- Research demonstrating the stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines using a base-catalysed cascade reaction highlights innovative approaches to developing morpholine derivatives. This method opens new avenues for creating bioactive compounds with potential therapeutic applications (Marlin, 2017).

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been implicated in the pi3 kinase pathway, which is often deregulated in cancer .

Eigenschaften

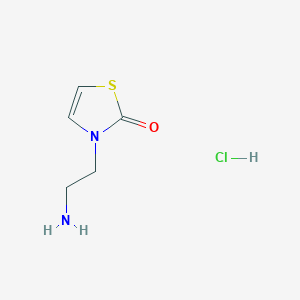

IUPAC Name |

morpholin-4-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)9-2-1-8(7-15-9)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANDOAYEWYLBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3015328.png)

![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3015332.png)

![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)

![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B3015348.png)